L-Tyrosine (disodium)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

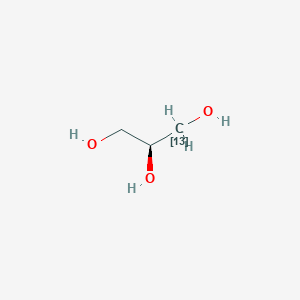

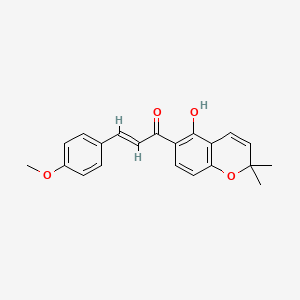

L-Tyrosine (disodium) is a derivative of the amino acid L-Tyrosine, which is one of the twenty standard amino acids used by cells to synthesize proteins. L-Tyrosine is a non-essential amino acid, meaning it can be synthesized by the human body from other amino acids, specifically L-phenylalanine . The disodium form of L-Tyrosine is often used in various biochemical applications due to its enhanced solubility in water compared to its parent compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: L-Tyrosine (disodium) can be synthesized by reacting L-Tyrosine with sodium hydroxide. The reaction involves the neutralization of the carboxyl group of L-Tyrosine with sodium hydroxide, resulting in the formation of the disodium salt .

Industrial Production Methods: Industrial production of L-Tyrosine (disodium) typically involves the extraction of L-Tyrosine from protein hydrolysates followed by its conversion to the disodium salt. This process may involve the use of chemical catalysts and specific reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: L-Tyrosine (disodium) undergoes various chemical reactions, including:

Phosphorylation: The phenolic hydroxyl group of L-Tyrosine can be phosphorylated, playing a crucial role in cell signaling pathways.

Sulfation: L-Tyrosine can also undergo sulfation, which is essential for several biological processes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Phosphorylation: This reaction typically requires ATP and protein kinases.

Sulfation: Sulfotransferases and PAPS (3’-phosphoadenosine-5’-phosphosulfate) are commonly used.

Major Products Formed:

L-DOPA: Formed through oxidation.

Phosphotyrosine: Formed through phosphorylation.

Sulfotyrosine: Formed through sulfation.

Aplicaciones Científicas De Investigación

L-Tyrosine (disodium) has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Plays a critical role in protein synthesis and cell signaling.

Industry: Employed in the biomanufacture of therapeutic recombinant proteins and monoclonal antibodies.

Mecanismo De Acción

L-Tyrosine (disodium) exerts its effects primarily through its role as a precursor to several important biomolecules. It is converted to L-DOPA, which is further converted to dopamine, norepinephrine, and epinephrine. These neurotransmitters are crucial for various physiological functions, including mood regulation, stress response, and cognitive function . Additionally, the phosphorylation of L-Tyrosine residues in proteins is a key step in many cell signaling pathways .

Comparación Con Compuestos Similares

L-Phenylalanine: An essential amino acid and precursor to L-Tyrosine.

L-DOPA: A direct product of L-Tyrosine oxidation and a precursor to dopamine.

Tyramine: A decarboxylation product of L-Tyrosine.

Uniqueness: L-Tyrosine (disodium) is unique due to its enhanced solubility and its critical role in the biosynthesis of several neurotransmitters and hormones. Its ability to undergo various post-translational modifications, such as phosphorylation and sulfation, further distinguishes it from other amino acids .

Propiedades

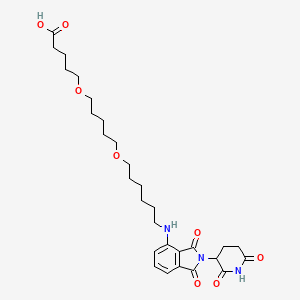

Fórmula molecular |

C9H11NNa2O3 |

|---|---|

Peso molecular |

227.17 g/mol |

InChI |

InChI=1S/C9H11NO3.2Na/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;/h1-4,8,11H,5,10H2,(H,12,13);;/t8-;;/m0../s1 |

Clave InChI |

NKQKDBKPUPDYCQ-JZGIKJSDSA-N |

SMILES isomérico |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.[Na].[Na] |

SMILES canónico |

C1=CC(=CC=C1CC(C(=O)O)N)O.[Na].[Na] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B12391453.png)

![1-[4-[4-[5-(2,6-Difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-2-(3-ethylpyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B12391466.png)